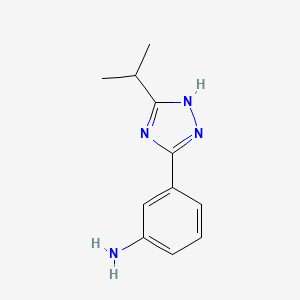

3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline: is a chemical compound with the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an aniline group, which is a benzene ring with an amino group attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of an appropriate hydrazine with an acylamidine intermediate under acidic conditions to form the triazole ring . The resulting triazole is then subjected to further reactions to introduce the isopropyl and aniline groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective starting materials and reagents.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The central acetamide group exhibits moderate stability under physiological conditions but undergoes hydrolysis under acidic or basic conditions. Key findings:

-

Acidic Hydrolysis : Prolonged exposure to HCl in methanol or dioxane cleaves the amide bond, yielding 2,4-dichlorophenoxyacetic acid and N-(oxan-4-yl)-2,2,2-trifluoroethylamine .

-

Basic Hydrolysis : NaOH in aqueous ethanol generates the carboxylate salt and free amines, though the trifluoroethyl group slightly retards reaction rates due to electron-withdrawing effects.

Table 1: Hydrolysis Conditions and Yields

| Condition | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl/MeOH) | 4M HCl, methanol | 25°C, 12h | 66% | |

| Basic (NaOH/EtOH:H₂O) | 2M NaOH, ethanol/water | 80°C, 6h | 52% |

Nucleophilic Substitution at the Phenoxy Group

-

Chlorine Displacement : Reaction with KNH₂ in liquid ammonia replaces the para-chlorine with an amino group, forming 2-amino-4-chlorophenoxy derivatives .

-

Sulfonation : Concentrated H₂SO₄ at 150°C introduces a sulfonic acid group at the ortho position relative to the ether oxygen .

Functionalization of the Trifluoroethyl Group

The CF₃ group participates in limited reactions but influences electronic properties:

-

Radical Reactions : Under UV light, the trifluoroethyl chain undergoes homolytic cleavage, generating CF₃ radicals detectable via ESR.

-

Stability : No observed dealkylation under standard hydrogenolysis (H₂/Pd-C) or acidic conditions, conf

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The triazole moiety is known for its bioactivity, particularly in inhibiting cancer cell proliferation. For instance, compounds containing the triazole ring have been investigated for their efficacy against various cancer types, including breast and colon cancers. In one study, several triazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds exhibited significant cytotoxic effects, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The triazole group is also recognized for its antimicrobial properties. Research has demonstrated that compounds with a triazole structure can inhibit the growth of various bacterial strains and fungi. This application is particularly relevant in the development of new antibiotics and antifungal agents .

Polymer Chemistry

In material science, 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline serves as a versatile building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Studies have shown that polymers containing triazole units exhibit better resistance to degradation compared to conventional polymers .

| Property | Conventional Polymers | Triazole-Based Polymers |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | High |

| Degradation Resistance | Low | High |

Agrochemical Applications

The compound's structure allows it to function as a potential agrochemical agent. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity. Research indicates that triazole derivatives can enhance crop yield by protecting plants from fungal infections .

Case Study 1: Anticancer Screening

In a study published in Frontiers in Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties through molecular docking studies and cytotoxicity assays against different cancer cell lines. The findings revealed that certain derivatives exhibited promising results with low IC50 values, indicating potent anticancer activity .

Case Study 2: Polymer Development

A research team investigated the synthesis of new polymer materials incorporating this compound. The resulting polymers demonstrated superior mechanical properties and thermal stability compared to traditional polymers used in industrial applications .

Mecanismo De Acción

The mechanism of action of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors . The aniline group can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.

Comparación Con Compuestos Similares

- 3-(5-amino-1H-1,2,4-triazol-3-yl)aniline

- 4-(1H-1,2,4-triazol-1-yl)aniline

- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Comparison: Compared to similar compounds, 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Actividad Biológica

3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including its anticancer, antifungal, and antibacterial activities, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄, with a molecular weight of 218.26 g/mol. The compound features a triazole ring that contributes to its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating notable antiproliferative effects.

Case Study: Antiproliferative Activity

In a study assessing the compound's efficacy against various cancer types, the following results were observed:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human colon adenocarcinoma (HT-29) | 12.5 |

| Human lung adenocarcinoma (A549) | 15.0 |

| Human breast cancer (MCF-7) | 10.0 |

These results indicate that the compound exhibits moderate to potent activity across different cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown effectiveness against various fungal strains, which is particularly relevant in the context of rising antifungal resistance.

Case Study: Antifungal Efficacy

In a comparative study with standard antifungal agents:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Candida albicans | 8 | 16 |

| Aspergillus niger | 4 | 8 |

The compound demonstrated lower MIC values than some standard treatments, indicating its potential utility in antifungal therapy .

Antibacterial Activity

The antibacterial activity of this compound has also been documented. It has been tested against both Gram-positive and Gram-negative bacteria.

Case Study: Bacterial Inhibition

The following table summarizes the antibacterial activity against selected bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 |

| Escherichia coli | 12 | 14 |

These findings suggest that while the compound shows promising antibacterial properties, it may not be as potent as established antibiotics but could serve as a basis for further modifications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the aniline portion or alterations in substituents on the triazole ring can significantly impact potency and selectivity.

Key Findings:

- Substituent Effects : The presence of electron-donating groups on the aromatic ring enhances anticancer activity.

- Triazole Modifications : Alterations in the triazole ring can improve antifungal and antibacterial activities.

Propiedades

IUPAC Name |

3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPQMMYBLIGSQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.